2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
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Overview
Description
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide is a synthetic organic compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.
Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents like thionyl chloride or fluorinating agents.
Attachment of the acetamide group: This step involves acylation reactions using acetic anhydride or acetyl chloride.
Methoxybenzyl substitution: This can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the quinazolinone core or the acetamide group, potentially yielding amines or alcohols.
Substitution: The chloro and fluoro substituents make the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with quinazolinone cores have shown promise in inhibiting enzymes and receptors involved in disease pathways. This compound could be explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound might be investigated for its therapeutic potential. Quinazolinone derivatives have been studied for their anti-cancer, anti-inflammatory, and antimicrobial activities. This compound could be a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by binding to and inhibiting specific enzymes or receptors. This binding can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-4(3H)-quinazolinone: Known for its anti-inflammatory properties.
2-(2-fluorophenyl)-4(3H)-quinazolinone: Studied for its anti-cancer activity.
N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide: Investigated for its antimicrobial effects.
Uniqueness
What sets 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide apart is its combination of substituents, which may confer unique biological activities and chemical reactivity. The presence of both chloro and fluoro groups, along with the methoxybenzyl moiety, could enhance its binding affinity to biological targets and its stability under various conditions.
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O3/c1-32-17-6-4-5-15(11-17)13-27-22(30)14-29-21-10-9-16(25)12-19(21)23(28-24(29)31)18-7-2-3-8-20(18)26/h2-12H,13-14H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMJTXMZTUYXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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